Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate
Description
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is a sulfur-containing aromatic ester characterized by a benzoate backbone substituted with a 4-chloro-2-nitrophenylthio group. The presence of both nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring enhances its electrophilicity, making it a candidate for further functionalization.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSDYLLYNMPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate typically involves the reaction of 4-chloro-2-nitrothiophenol with methyl 2-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-[(4-amino-2-nitrophenyl)thio]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound’s thioether linkage allows it to participate in thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with several derivatives synthesized in , including:
Methyl 2-(4-((2,4-Dichlorophenyl)thio)-3-nitrobenzoyl)benzoate (11c) : Features two chloro substituents (2,4-dichloro), increasing steric hindrance and electron-withdrawing effects.
Methyl 2-(4-((2,4-Dimethylphenyl)thio)-3-nitrobenzoyl)benzoate (12c) : Contains electron-donating methyl (-CH₃) groups, which may reduce electrophilicity compared to the chloro-nitro derivative.
Methyl 2-(4-((4-(Diethylcarbamoyl)-2-nitrophenyl)thio)-3-nitrobenzoyl)benzoate (14c) : Includes a diethylcarbamoyl group (-CONEt₂), introducing polar and steric effects.
Spectroscopic and Crystallographic Comparisons
- ¹H NMR Data : All compounds in exhibit distinct aromatic proton shifts in CDCl₃. For instance, 9c shows peaks at δ 8.40–7.20 ppm for benzamido protons, whereas 11c displays downfield shifts (δ 8.60–7.50 ppm) due to the electron-withdrawing dichloro substituents.
- Crystal Packing : While the target compound lacks crystallographic data, analogous structures (e.g., trifluoroethyl sulfide derivatives) exhibit planar aromatic systems with S···O and Cl···F interactions stabilizing the lattice.
Biological Activity
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈ClN₁O₄S
- Molecular Weight : 251.68 g/mol
The presence of a chloro and nitro group on the phenyl ring contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiourea containing similar substituents have shown effectiveness against various bacterial strains:
| Compound Name | Activity | Bacterial Strains |
|---|---|---|
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Antibacterial | E. coli, S. aureus |
| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | Antifungal | A. niger |
These compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting that this compound may share similar properties due to structural analogies .
Antifungal Activity
In vitro studies have highlighted the antifungal potential of related compounds. For example, certain derivatives exhibited promising activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays:
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Compound A | 5.4 | C. albicans |
| Compound B | 24.5 | C. glabrata |
These results indicate that modifications in the molecular structure can enhance antifungal activity, which may be applicable to this compound as well .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Quinazoline derivatives, which share structural features with this compound, have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : Compounds disrupt the normal cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : They may inhibit key signaling pathways involved in tumor growth.
For example, quinazoline derivatives have shown effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins, enhancing their biological efficacy.
Q & A
Q. How can quantitative structure-property relationship (QSPR) models predict physicochemical properties like solubility or logP?
- Methodological Answer : Use molecular descriptors (e.g., topological polar surface area, molar refractivity) in software like CODESSA or MOE. Experimental validation involves measuring logP (shake-flask method) and solubility (UV-spectrophotometry). Cross-referencing with structurally similar esters ensures model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
